molecular formula C13H6F11IN2S B6112418 1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea

1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea

Cat. No.: B6112418
M. Wt: 558.15 g/mol
InChI Key: KEOQKSAXKHEORC-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea is a synthetic organic compound characterized by the presence of an iodophenyl group and a highly fluorinated pentenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea typically involves the following steps:

    Formation of the Iodophenyl Intermediate: The starting material, 4-iodoaniline, undergoes a reaction with an appropriate isothiocyanate to form the iodophenyl thiourea intermediate.

    Introduction of the Fluorinated Pentenyl Group: The iodophenyl thiourea intermediate is then reacted with a fluorinated alkene, such as 1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene, under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilization in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The highly fluorinated pentenyl group may enhance its binding affinity and selectivity towards these targets. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoropent-2-en-3-yl]thiourea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(methyl)pent-2-en-3-yl]thiourea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness: 1-(4-Iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea is unique due to the presence of both an iodophenyl group and a highly fluorinated pentenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-iodophenyl)-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F11IN2S/c14-10(15,13(22,23)24)8(7(11(16,17)18)12(19,20)21)27-9(28)26-6-3-1-5(25)2-4-6/h1-4H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQKSAXKHEORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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